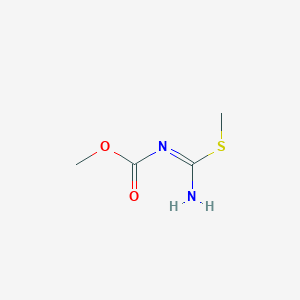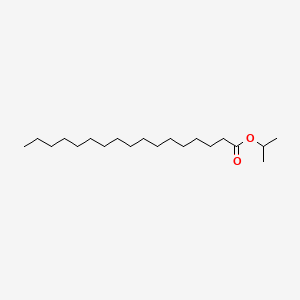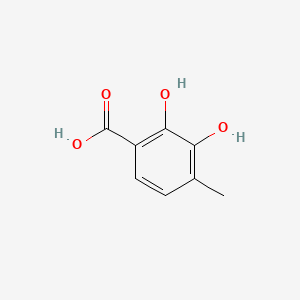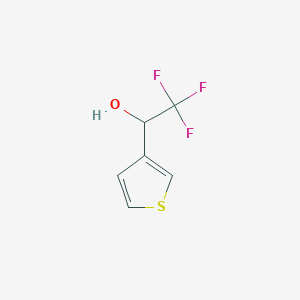
2,3,5-Trichloro-6-(trifluoromethyl)pyridine
描述
2,3,5-Trichloro-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6HCl3F3N It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to the pyridine ring
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests .
Mode of Action
It’s known that 2,3,5-trichloropyridine, a similar compound, undergoes a nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate . This suggests that 2,3,5-Trichloro-6-(trifluoromethyl)pyridine might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of several crop-protection products , suggesting that they might affect pathways related to pest resistance in crops.
Pharmacokinetics
The compound’s molecular weight is 25043 , which might influence its bioavailability.
Result of Action
It’s known that trifluoromethylpyridines are used in the protection of crops from pests , suggesting that they might have pest-killing or pest-repelling effects.
Action Environment
It’s known that the compound is solid at room temperature , which might influence its stability and efficacy in different environmental conditions.
生化分析
Biochemical Properties
It is known to be an important organic intermediate for the agrochemical industry
Cellular Effects
It is known that exposure to the compound can cause symptoms such as headache, dizziness, tiredness, nausea, and vomiting .
Molecular Mechanism
It is known to be involved in the synthesis of fluazinam and fluopicolide, as well as other pesticidal active pyridine compounds .
Temporal Effects in Laboratory Settings
It is known that the compound is stored at 4 degrees Celsius .
Dosage Effects in Animal Models
It is known that exposure to the compound can cause symptoms such as headache, dizziness, tiredness, nausea, and vomiting .
Metabolic Pathways
It is known to be an important organic intermediate for the agrochemical industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process requires specific reaction conditions, including the use of phosphorus pentachloride and controlled temperature settings.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,3,5-Trichloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, halogenating agents, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
2,3,5-Trichloro-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of pesticides and other agrochemical products.
相似化合物的比较
Similar Compounds
2,3,6-Trichloro-5-(trifluoromethyl)pyridine: Similar in structure but with different positions of chlorine atoms.
2,3,5,6-Tetrachloropyridine: Contains four chlorine atoms attached to the pyridine ring.
2,3,5-Trichloropyridine: Lacks the trifluoromethyl group but has three chlorine atoms.
Uniqueness
2,3,5-Trichloro-6-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various chemical and industrial applications.
属性
IUPAC Name |
2,3,5-trichloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F3N/c7-2-1-3(8)5(9)13-4(2)6(10,11)12/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKAVACTPGTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604141 | |
| Record name | 2,3,5-Trichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-01-5 | |
| Record name | 2,3,5-Trichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trichloro-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


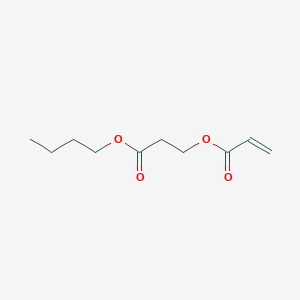
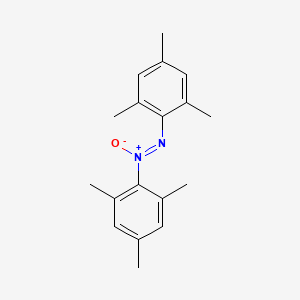



![2-Methylbenzo[f]quinoline](/img/structure/B3052188.png)
